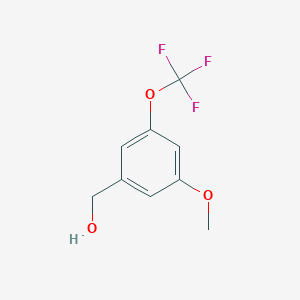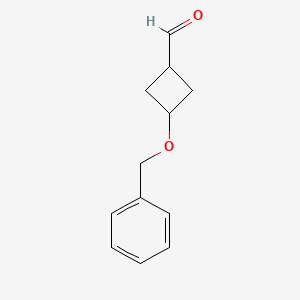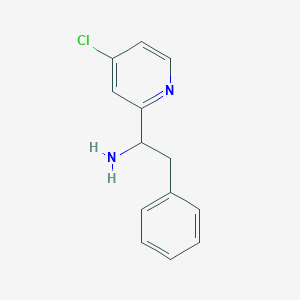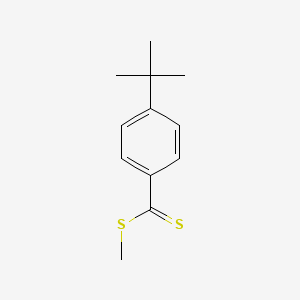![molecular formula C8H12NO2P B13973193 [5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
[5-(Dimethylphosphoryl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylphosphinyl)-3-pyridinemethanol is an organophosphorus compound that features a pyridine ring substituted with a dimethylphosphinyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphinyl)-3-pyridinemethanol typically involves the reaction of 3-pyridinemethanol with dimethylphosphine oxide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-pyridinemethanol, followed by the addition of dimethylphosphine oxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-(Dimethylphosphinyl)-3-pyridinemethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylphosphinyl)-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The dimethylphosphinyl group can be oxidized to form dimethylphosphine oxide.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Dimethylphosphine oxide derivatives.
Reduction: Various phosphine derivatives.
Substitution: Substituted pyridinemethanol derivatives.
Applications De Recherche Scientifique
5-(Dimethylphosphinyl)-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Dimethylphosphinyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The dimethylphosphinyl group can interact with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphosphine oxide: Shares the dimethylphosphinyl group but lacks the pyridine ring.
3-Pyridinemethanol: Contains the pyridine ring and hydroxymethyl group but lacks the dimethylphosphinyl group.
Dimethylphosphinylmethylamine: Contains a dimethylphosphinyl group attached to a methylamine instead of a pyridine ring.
Propriétés
Formule moléculaire |
C8H12NO2P |
|---|---|
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
(5-dimethylphosphorylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H12NO2P/c1-12(2,11)8-3-7(6-10)4-9-5-8/h3-5,10H,6H2,1-2H3 |
Clé InChI |
ROXZXSVOGANDSL-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CN=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
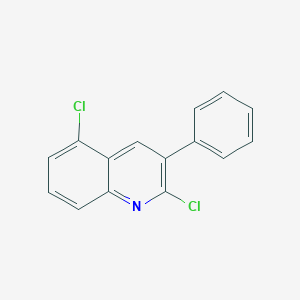
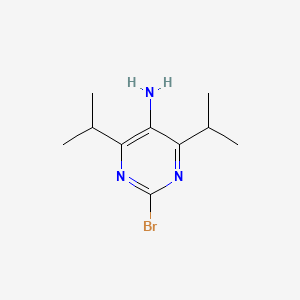
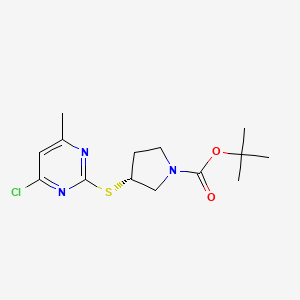

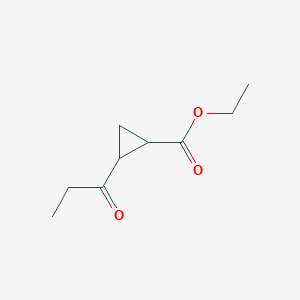
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
